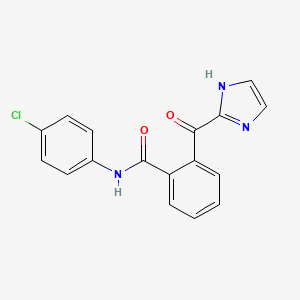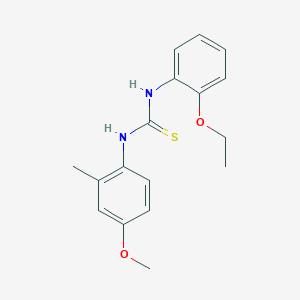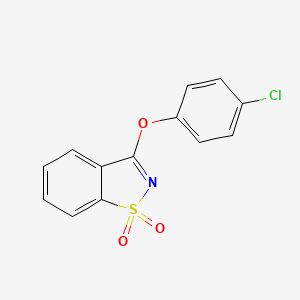
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylthio)acetamide and its derivatives are synthesized through a series of chemical reactions starting from base compounds such as 4-aminobenzoic acid and 2-aminothiophenol. These base compounds undergo reactions like acetylation and further reaction with mercapto(benz)imidazole derivatives in the presence of catalysts like potassium carbonate to yield the final compounds. For instance, Yurttaş, Tay, and Demirayak (2015) synthesized various N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives exhibiting antitumor activity through this methodology (Yurttaş, Tay, & Demirayak, 2015).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using spectroscopic techniques such as NMR and X-ray crystallography. These studies provide insights into the compounds' molecular frameworks and the spatial arrangement of atoms, which is crucial for understanding their reactivity and interaction with biological targets. For example, Banerjee et al. (1991) determined the crystal structure of a related compound, offering insights into its potential as a PDE inhibitor through intramolecular hydrogen bonding patterns (Banerjee et al., 1991).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including condensation reactions with acid hydrazides, leading to the formation of benzoxazole derivatives with potential biological activity. The reactivity of these compounds is influenced by their molecular structure, specifically the presence of functional groups that facilitate interactions with other chemicals or biological molecules. Maru, Patel, and Yadav (2015) synthesized novel compounds through condensation reactions, demonstrating their antimicrobial activity (Maru, Patel, & Yadav, 2015).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields, including pharmaceuticals. These properties are often determined experimentally through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
Chemical Properties Analysis
The chemical properties, including acidity constants (pKa) and reactivity towards different reagents, are vital for understanding the compounds' behavior in chemical reactions and biological systems. Duran and Canbaz (2013) determined the acidity constants of related acetamide derivatives, providing insights into their chemical behavior (Duran & Canbaz, 2013).
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11(21)12-6-8-13(9-7-12)18-16(22)10-23-17-19-14-4-2-3-5-15(14)20-17/h2-9H,10H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSYPPHASODAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-bromo-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5761360.png)




![2-[(4-fluorophenyl)sulfonyl]-N-phenylhydrazinecarboxamide](/img/structure/B5761403.png)
![3-[(4-methylbenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761413.png)
![3-chloro-N-{4-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5761416.png)





